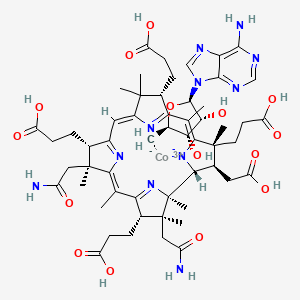

Adenosylcob(III)yrinic acid a,c-diamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Adenosylcob(III)yrinic acid a,c-diamide is a cobalt corrinoid that is cob(III)yrinic acid a,c-diamide having a 5'-adenosyl group attached to the central cobalt atom. It has a role as a mouse metabolite. It derives from a cob(III)yrinic acid a,c diamide. It is a conjugate acid of an adenosylcob(III)yrinate a,c-diamide(4-).

Wissenschaftliche Forschungsanwendungen

Biochemical Role in Cobalamin Biosynthesis

Adenosylcob(III)yrinic acid a,c-diamide serves as an intermediate in the biosynthetic pathway leading to the production of adenosylcobalamin, a biologically active form of vitamin B12. The transformation of uroporphyrinogen III into adenosylcobalamin involves multiple steps, including methylation and cobalt insertion, where this compound plays a crucial role.

- Biosynthetic Pathway : The pathway starts with uroporphyrinogen III and progresses through several intermediates such as precorrin-2 and precorrin-6A, ultimately forming adenosylcobalamin. This compound is formed through the action of specific enzymes that facilitate these transformations, highlighting its importance in the synthesis of essential coenzymes .

Enzymatic Functions and Mechanisms

Research has demonstrated that this compound is involved in various enzymatic reactions. It acts as a substrate for enzymes such as adenosyltransferases, which are crucial for transferring the adenosyl group to cobalt ions within the corrin ring structure.

- Enzyme Activity : The enzyme CobA (corrinoid adenosyltransferase) utilizes this compound to catalyze the formation of adenosylcobalamin. This enzyme's activity is influenced by metal ions such as cobalt and nickel, which are essential for maintaining proper catalytic function .

Therapeutic Applications

This compound has potential therapeutic applications due to its role in vitamin B12 metabolism. Vitamin B12 is essential for DNA synthesis and cellular metabolism, particularly in hematopoiesis and neurological function.

- Nutritional Supplementation : Given its involvement in vitamin B12 synthesis, compounds related to this compound are being explored for their potential use in treating deficiencies associated with pernicious anemia and other metabolic disorders .

Case Studies and Research Findings

Several studies have investigated the biochemical properties and applications of this compound:

Eigenschaften

Molekularformel |

C55H73CoN11O15+ |

|---|---|

Molekulargewicht |

1187.2 g/mol |

IUPAC-Name |

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoic acid;cobalt(3+) |

InChI |

InChI=1S/C45H62N6O12.C10H12N5O3.Co/c1-21-36-24(10-13-32(56)57)41(3,4)28(49-36)18-27-23(9-12-31(54)55)43(6,19-29(46)52)39(48-27)22(2)37-25(11-14-33(58)59)44(7,20-30(47)53)45(8,51-37)40-26(17-35(62)63)42(5,38(21)50-40)16-15-34(60)61;1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15;/h18,23-26,40H,9-17,19-20H2,1-8H3,(H10,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62,63);2-4,6-7,10,16-17H,1H2,(H2,11,12,13);/q;-1;+3/p-1/t23-,24-,25-,26+,40-,42-,43+,44+,45+;4-,6-,7-,10-;/m11./s1 |

InChI-Schlüssel |

OQTDHDDYVKUSEW-NQYRMHKHSA-M |

Isomerische SMILES |

C/C/1=C/2\[C@@]([C@@H](C(=N2)/C=C\3/C([C@@H](C(=N3)/C(=C\4/[C@]([C@H]([C@@H]([N-]4)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)O)(C)CC(=O)N)C)CC(=O)O)(C)CCC(=O)O)/C)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)N.[CH2-][C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3] |

Kanonische SMILES |

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)N)C)CCC(=O)O)(C)CC(=O)N)C)CC(=O)O)(C)CCC(=O)O.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.